Endoxifen E-isomer hydrochloride

Descripción general

Descripción

Análisis Bioquímico

Biochemical Properties

Endoxifen E-isomer Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily antiestrogenic .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Effects on metabolic flux or metabolite levels are currently under research .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El E-Endoxifeno clorhidrato se sintetiza a través de la biotransformación del tamoxifeno por la enzima citocromo P450 2D6 (CYP2D6). El metabolito principal, N-desmetiltamoxifeno, se somete a una mayor hidroxilación para formar E-Endoxifeno .

Métodos de producción industrial: La producción industrial de E-Endoxifeno clorhidrato implica el uso de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza del compuesto. El proceso incluye la disolución de la sustancia farmacológica en etanol, la adición de ácido oleico como un potenciador de la permeación y luego la adición de agua tamponada con fosfato. Se agrega hidroxipropilmetilcelulosa como agente espesante para producir el gel a granel final .

Análisis De Reacciones Químicas

Tipos de reacciones: El E-Endoxifeno clorhidrato experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo fenólico.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y desmetilados de E-Endoxifeno .

Aplicaciones Científicas De Investigación

El E-Endoxifeno clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los moduladores selectivos del receptor de estrógenos.

Biología: Se investiga por su papel en la modulación de la actividad del receptor de estrógenos y la expresión genética.

Medicina: Se utiliza principalmente en el tratamiento del cáncer de mama positivo para el receptor de estrógenos y el trastorno bipolar.

Industria: Se utiliza en el desarrollo de sistemas de administración transdérmica para la prevención del cáncer de mama.

Mecanismo De Acción

El E-Endoxifeno clorhidrato ejerce sus efectos al unirse a los receptores de estrógenos, inhibiendo así la proliferación de las células dependientes de estrógenos. También actúa como un inhibidor de la proteína quinasa C (PKC), que desempeña un papel en sus efectos antimaníacos en el trastorno bipolar. El mecanismo de acción del compuesto implica la degradación del receptor de estrógenos alfa (ERα) y la inhibición de la expresión génica inducida por estrógenos .

Compuestos similares:

Tamoxifeno: El compuesto parental de E-Endoxifeno, utilizado en el tratamiento del cáncer de mama.

4-Hidroxitamoxifeno: Otro metabolito activo del tamoxifeno con propiedades similares de modulación del receptor de estrógenos.

N-Desmetiltamoxifeno: Un metabolito principal del tamoxifeno que se somete a una mayor hidroxilación para formar E-Endoxifeno

Unicidad: El E-Endoxifeno clorhidrato es único debido a sus potentes efectos antiestrogénicos y su capacidad para inhibir la PKC, lo que lo hace efectivo tanto en el tratamiento del cáncer de mama como en el control del trastorno bipolar .

Comparación Con Compuestos Similares

Tamoxifen: The parent compound of E-Endoxifen, used in the treatment of breast cancer.

4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating properties.

N-Desmethyltamoxifen: A primary metabolite of tamoxifen that undergoes further hydroxylation to form E-Endoxifen

Uniqueness: E-Endoxifen hydrochloride is unique due to its potent antiestrogenic effects and its ability to inhibit PKC, making it effective in both breast cancer treatment and the management of bipolar disorder .

Actividad Biológica

Endoxifen E-isomer hydrochloride is a significant active metabolite of tamoxifen, primarily utilized in the treatment of estrogen receptor-positive (ER+) breast cancer. It has garnered attention due to its enhanced biological activity compared to its parent compound, tamoxifen, and its potential to overcome some limitations associated with tamoxifen therapy, particularly in patients with varying CYP2D6 metabolism profiles.

Endoxifen functions as a Selective Estrogen Receptor Modulator (SERM) , exhibiting high binding affinity to estrogen receptors ERα and ERβ. Research indicates that endoxifen's binding affinity is approximately 100-fold greater than that of tamoxifen, making it a potent agent for inhibiting estrogen-induced tumor growth . The mechanism involves:

- Inhibition of Estrogen Receptor Activation : Endoxifen competes with estrogen for binding to estrogen receptors, thereby inhibiting the transcriptional activity associated with estrogen signaling, which is crucial in the proliferation of ER+ breast cancer cells.

- Modulation of Signaling Pathways : Endoxifen has been shown to downregulate key signaling pathways involved in cancer cell survival and proliferation, including the AKT pathway .

Pharmacokinetics

Endoxifen is characterized by its pharmacokinetic profile, which includes:

- Absorption : Rapidly absorbed post-oral administration with peak plasma concentrations (Tmax) occurring between 4.5 to 6 hours .

- Half-Life : The elimination half-life ranges from 52.1 to 58.1 hours, allowing for sustained therapeutic effects .

- Bioavailability : Endoxifen's bioavailability is significantly influenced by its metabolic pathways, particularly through glucuronidation, which can affect its plasma concentrations and therapeutic efficacy .

Comparative Potency

In comparative studies, endoxifen has demonstrated superior potency compared to other metabolites of tamoxifen:

| Compound | Binding Affinity (nM) | IC50 (Cell Proliferation Assay) |

|---|---|---|

| Tamoxifen | ~1000 | ~50 nM |

| 4-Hydroxy-tamoxifen | ~10 | ~7 nM |

| Z-Endoxifen | ~1 | ~3 nM |

| E-Endoxifen | Variable | Higher than Tamoxifen |

This table illustrates that Z-endoxifen and E-endoxifen possess significantly higher anti-estrogenic activity than tamoxifen itself .

Efficacy in Clinical Settings

- Phase I Trials : A study evaluating Z-endoxifen in patients with advanced gynecologic tumors showed promising antitumor activity and an acceptable safety profile. Patients exhibited prolonged stable disease despite prior tamoxifen therapy, indicating endoxifen's potential as a second-line treatment option .

- Breast Cancer Recurrence Studies : Research has indicated a correlation between endoxifen plasma concentrations and breast cancer recurrence rates in tamoxifen-treated patients. Higher concentrations of endoxifen were associated with improved outcomes, emphasizing the importance of monitoring metabolite levels during treatment .

- Comparative Studies on Side Effects : Endoxifen was noted to have a distinct adverse event profile compared to tamoxifen at higher plasma levels, suggesting a different mechanism of action that may mitigate some side effects commonly associated with tamoxifen therapy .

Summary of Findings

Endoxifen has been recognized not only for its effectiveness as an anti-estrogen agent but also for its ability to function independently of CYP2D6 metabolism. This characteristic positions it as a favorable alternative for patients who are poor metabolizers or have genetic variants affecting drug metabolism.

Propiedades

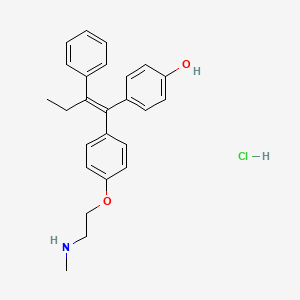

IUPAC Name |

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-QREUMGABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197194-61-8 | |

| Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.